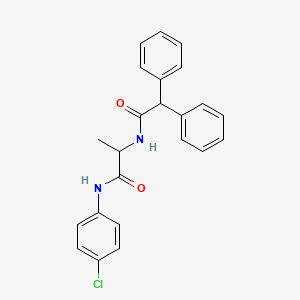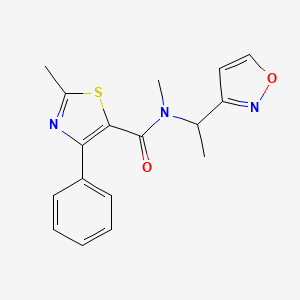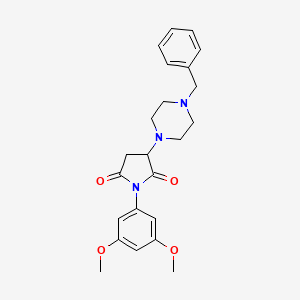
N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Overview
Description
The compound "N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide" is a chemical entity with a complex structure, encompassing a cyclopropane core modified with phenyl groups and a carboxamide functionality. Its interest in scientific research stems from its unique structural features, which influence its conformational dynamics, chemical reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of cyclopropane derivatives typically involves strategies that enable the introduction of phenyl groups at the cyclopropane ring. While the exact synthetic route for "N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide" is not directly reported, analogous compounds such as 1-amino-2,2-diphenylcyclopropanecarboxylic acids have been investigated. These compounds are synthesized through methods that might include nucleophilic substitution reactions, cyclopropanation of alkenes, or rearrangement reactions under specific conditions to incorporate the desired functional groups and achieve the complex cyclopropane architecture (Casanovas et al., 2003).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including "N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide," is characterized by the presence of a three-membered cyclopropane ring, which imposes significant steric strain and influences the spatial arrangement of substituents. This structural aspect is crucial for understanding the compound's reactivity and interaction with biological targets. The conformational analysis of similar cyclopropane analogues has shown that the incorporation of phenyl groups can lead to a range of stable conformations, influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents (Casanovas et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(29)27-23-6-4-5-20(15-23)19(3)28/h4-15,24H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMLJFUJXYBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)
![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)

![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)

![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4024184.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}acetamide](/img/structure/B4024203.png)
![4,4-dimethyl-3-(2-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B4024209.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4024232.png)

![N-(4-{3-[(3,4-dichlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4024252.png)
![5,5'-(2-pyridinylmethylene)bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4024257.png)
![ethyl oxo{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}acetate](/img/structure/B4024261.png)